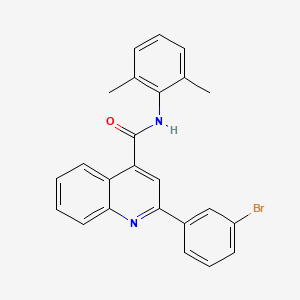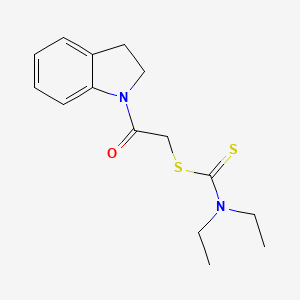![molecular formula C26H23BrO4 B11652884 Ethyl 6-bromo-5-[(2,5-dimethylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B11652884.png)
Ethyl 6-bromo-5-[(2,5-dimethylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-bromo-5-[(2,5-dimethylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate is a complex organic compound that belongs to the benzofuran class This compound is characterized by its unique structure, which includes a bromine atom, a phenyl group, and a benzofuran core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-bromo-5-[(2,5-dimethylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate typically involves multiple steps. One common method starts with the bromination of a suitable benzofuran precursor, followed by the introduction of the 2,5-dimethylphenyl group through a Friedel-Crafts alkylation reaction. The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. Catalysts such as palladium or copper may be used to facilitate certain steps in the synthesis, and advanced purification techniques like chromatography are employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 6-bromo-5-[(2,5-dimethylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups within the molecule.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Ethyl 6-bromo-5-[(2,5-dimethylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of specialty chemicals or as a precursor for materials with specific properties.
Mecanismo De Acción
The mechanism of action of Ethyl 6-bromo-5-[(2,5-dimethylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. The bromine atom and the benzofuran core play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound may inhibit certain enzymes by mimicking the natural substrate or by binding to the active site, preventing the enzyme from catalyzing its normal reaction.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 6-chloro-5-[(2,5-dimethylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate
- Ethyl 6-fluoro-5-[(2,5-dimethylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate
- Ethyl 6-iodo-5-[(2,5-dimethylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate
Uniqueness
Ethyl 6-bromo-5-[(2,5-dimethylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and binding properties. Compared to its chloro, fluoro, and iodo analogs, the bromine-containing compound may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for specific applications in medicinal chemistry.
Propiedades
Fórmula molecular |
C26H23BrO4 |
|---|---|
Peso molecular |
479.4 g/mol |
Nombre IUPAC |
ethyl 6-bromo-5-[(2,5-dimethylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C26H23BrO4/c1-4-29-26(28)24-20-13-23(30-15-19-12-16(2)10-11-17(19)3)21(27)14-22(20)31-25(24)18-8-6-5-7-9-18/h5-14H,4,15H2,1-3H3 |
Clave InChI |
UFMGFFNGUVHMEA-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(OC2=CC(=C(C=C21)OCC3=C(C=CC(=C3)C)C)Br)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2Z)-2-{3-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11652804.png)


![N-[(Z)-Propanamido[(4,6,8-trimethylquinazolin-2-YL)amino]methylidene]propanamide](/img/structure/B11652812.png)
![(5Z)-2-imino-5-[(3-methylthiophen-2-yl)methylidene]-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one](/img/structure/B11652817.png)
![4-chloro-N-{[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide](/img/structure/B11652818.png)
![2,5-Bis[(dimethylamino)methyl]-1,6-bis(4-propoxyphenyl)hexane-1,6-dione](/img/structure/B11652819.png)
![N-[1-(2-methylphenyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B11652824.png)
![2-({2-[(2-Methoxy-5-nitrobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}amino)-2-oxoethyl diethylcarbamodithioate](/img/structure/B11652831.png)
![2-[benzyl(methyl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11652837.png)
![N-[3-(dibenzylamino)-2-hydroxypropyl]-4-methyl-N-(3-nitrophenyl)benzenesulfonamide](/img/structure/B11652841.png)
![propyl 2-{[3-(3,5-dimethylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate](/img/structure/B11652846.png)
![3-(2-methoxyphenyl)-2-(methylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B11652872.png)
![dimethyl 2-[6-ethoxy-2,2-dimethyl-1-(3-methylbutanoyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11652876.png)
